![molecular formula C20H20N2O2S3 B2754414 N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide CAS No. 1021052-54-9](/img/structure/B2754414.png)
N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H20N2O2S3 and its molecular weight is 416.57. The purity is usually 95%.
BenchChem offers high-quality N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research on similar compounds, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, has shown anticancer activity through molecular docking analysis targeting the VEGFr receptor. The structural elucidation of these compounds contributes to understanding their interaction with cancer targets and highlights their potential in anticancer drug design (Sharma et al., 2018).
Antimicrobial Activities
Thiazoles and their fused derivatives, including structures similar to the compound of interest, have been studied for their antimicrobial activities against various bacterial and fungal isolates. These studies indicate the potential of such compounds in developing new antimicrobial agents (Wardkhan et al., 2008).
Synthesis and Pharmacological Evaluation
Compounds with a similar structural motif have been synthesized and evaluated for their pharmacological properties, including anti-inflammatory and analgesic effects. The structural and activity relationship studies of these compounds contribute to drug design efforts, particularly in addressing inflammation and pain (Shkair et al., 2016).
Optoelectronic Properties
Research on thiazole-based polythiophenes has explored their optoelectronic properties, suggesting applications in materials science, particularly in developing conducting polymers with potential uses in electronics and optoelectronics (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S3/c1-13(2)14-5-7-15(8-6-14)21-19(24)10-16-11-26-20(22-16)27-12-17(23)18-4-3-9-25-18/h3-9,11,13H,10,12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANBONEDLNPAKAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide |
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